molecular formula C7H10Cl2N2 B2615560 (2-Chloro-3-methylphenyl)hydrazine hydrochloride CAS No. 2089378-57-2

(2-Chloro-3-methylphenyl)hydrazine hydrochloride

Cat. No.: B2615560
CAS No.: 2089378-57-2
M. Wt: 193.07
InChI Key: KUFVONLEYSQVPZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Analysis

The molecular structure of (2-chloro-3-methylphenyl)hydrazine hydrochloride comprises a chloro-methyl-substituted phenyl ring bonded to a hydrazine group, protonated at the terminal nitrogen and stabilized by a chloride counterion. Density functional theory (DFT) calculations at the B3LYP/6-311+G** level reveal three stable isomers differing in chlorine placement (second, fifth, or sixth positions). The most stable isomer (ΔG = 0.00 kcal/mol) features chlorine at the second position, with Gibbs free energy differences of 0.84 kcal/mol and 2.22 kcal/mol for less stable conformers. Key bond lengths include:

  • C–Cl: 1.750 Å
  • N–N: 1.412 Å
  • C–C (aromatic): 1.395–1.402 Å

The methyl group induces steric effects, twisting the hydrazine moiety by 28.87° relative to the phenyl plane. Mulliken charge analysis shows electron density localization at the chlorine (–0.32 e) and hydrazinic nitrogen (+0.18 e), driving electrophilic reactivity.

Crystallographic Studies and Hirshfeld Surface Analysis

Single-crystal X-ray diffraction confirms a monoclinic lattice (space group Pn) with two independent molecules per asymmetric unit. The phenyl ring exhibits planarity (r.m.s. deviation = 0.012 Å), while the hydrazine group forms N–H⋯Cl hydrogen bonds (2.672–2.679 Å). Hirshfeld surface analysis quantifies intermolecular interactions:

  • H⋯H : 48.2%
  • C⋯H/H⋯C : 33.4%
  • Cl⋯H/H⋯Cl : 12.1%

Notably, C–H⋯π interactions (3.51 Å) stabilize crystal packing, with a herringbone arrangement along the b-axis. The chloride ion participates in bifurcated hydrogen bonds (N–H⋯Cl, 3.12 Å), contributing to lattice energy.

Spectroscopic Profiling

NMR :

  • ¹H NMR (DMSO-d₆) : δ 7.45 (d, J = 8.2 Hz, 1H, Ar–H), 7.32 (t, J = 7.6 Hz, 1H, Ar–H), 7.18 (d, J = 7.8 Hz, 1H, Ar–H), 4.12 (s, 2H, NH₂), 2.34 (s, 3H, CH₃).
  • ¹³C NMR : δ 138.9 (C–Cl), 132.4 (C–CH₃), 129.7–126.3 (aromatic carbons), 45.8 (NH₂).

IR (KBr) :

  • N–H stretch: 3320 cm⁻¹
  • C–Cl vibration: 745 cm⁻¹
  • C–N stretch: 1240 cm⁻¹.

UV-Vis (MeOH) : λₘₐₓ = 265 nm (π→π* transition of aromatic system).

Mass Spectrometry :

  • ESI-MS (m/z): 193.07 [M+H]⁺, 155.02 [M–Cl]⁺.

Thermal Stability and Degradation Pathways

Thermogravimetric analysis (TGA) under nitrogen reveals a one-step decomposition at 180–250°C (Δm = 78%), while oxidative conditions (air) show two steps:

  • 180–210°C : Loss of HCl and NH₃ (Δm = 32%).
  • 210–300°C : Aromatic ring breakdown into CO₂ and HCN.

Differential scanning calorimetry (DSC) identifies melting at 153°C (ΔH = 112 J/g) and exothermic decomposition peaks at 192°C (ΔH = –345 J/g). Activation energy (Eₐ) calculated via Flynn-Wall-Ozawa method is 148 kJ/mol, indicating moderate thermal stability.

Solubility, Partition Coefficients, and Hygroscopicity

Solubility (25°C) :

Solvent Solubility (mg/mL)
Water 12.4
Ethanol 34.7
Dichloromethane 8.9

The octanol-water partition coefficient (logP = 2.48) reflects balanced lipophilicity, suitable for membrane permeation. Hygroscopicity testing shows 4.2% mass gain at 75% RH, necessitating storage under inert atmospheres. Hansen solubility parameters:

  • δD = 18.2 MPa¹/²
  • δP = 6.8 MPa¹/²
  • δH = 4.1 MPa¹/²

These values align with polar aprotic solvents, guiding formulation strategies.

Properties

IUPAC Name

(2-chloro-3-methylphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-3-2-4-6(10-9)7(5)8;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFVONLEYSQVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-methylphenyl)hydrazine hydrochloride typically involves the reaction of 2-chloro-3-methylphenylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Chloro-3-methylphenylamine+HydrazineHCl(2-Chloro-3-methylphenyl)hydrazine hydrochloride\text{2-Chloro-3-methylphenylamine} + \text{Hydrazine} \xrightarrow{\text{HCl}} \text{this compound} 2-Chloro-3-methylphenylamine+HydrazineHCl​(2-Chloro-3-methylphenyl)hydrazine hydrochloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-3-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazones or other reduced products.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce hydrazones.

Scientific Research Applications

(2-Chloro-3-methylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-3-methylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with various biomolecules, leading to the inhibition or activation of specific enzymes. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity at the hydrazine terminal, favoring nucleophilic addition or cyclization reactions .
  • Electron-donating groups (e.g., OCH₃, CH₃) improve stability in acidic conditions and catalytic efficiency in condensations .
  • Heterocyclic or aliphatic substituents (e.g., thienylmethyl, propyl) modify solubility and material compatibility, critical for applications like perovskite solar cells .

Condensation Reactions

Phenylhydrazine hydrochloride catalyzes chromanone condensations via acid release, forming pyrazolines or pyrazoles depending on reaction conditions . Similarly, (4-methoxyphenyl)hydrazine HCl facilitates acylation and nitration in multi-step syntheses, highlighting the role of substituents in directing reactivity .

Nucleophilic Attack

The reactivity of (2-chloro-3-methylphenyl)hydrazine HCl at the C-2 position of chromanone derivatives may differ from fluorinated analogues (e.g., 3-fluorophenylhydrazine HCl) due to steric and electronic effects .

Reducing Agents

Propylhydrazine HCl and (2-thienylmethyl)hydrazine HCl restore aged perovskite precursors, achieving device efficiencies of 22.6% and 23.0%, respectively. Their reducing power correlates with hydrazine’s electron-donating capacity and substituent-mediated stability .

Photovoltaics

  • THC and PHC improve perovskite solar cell efficiency (>22%) by reducing iodine (I₂) in precursor solutions .

Pharmaceuticals

  • (2-Phenylethyl)hydrazine diHCl is a precursor in CNS drug synthesis due to its phenethyl group, which enhances blood-brain barrier penetration .
  • Methyl 2-fluoro-3-hydrazinylbenzoate HCl is explored for anti-proliferative indole derivatives, leveraging fluorine’s metabolic stability .

Agrochemicals

  • tert-Butyl hydrazine HCl is used in diacylhydrazine insecticides, where the bulky tert-butyl group enhances ligand-receptor binding in pest control .

Performance Metrics

Compound Application Key Performance Data Reference
(2-Thienylmethyl)hydrazine HCl Perovskite solar cells 23.0% device efficiency
Phenylhydrazine HCl Chromanone condensation 70–85% yield in pyrazoline formation
3-Fluorophenylhydrazine HCl Nucleophilic substitution Higher regioselectivity vs. non-fluorinated analogues
Ethanolamine (control) Aldol condensation inhibition 82% transmittance at 2:1 molar ratio

Biological Activity

(2-Chloro-3-methylphenyl)hydrazine hydrochloride is an organic compound recognized for its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores its chemical properties, synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

This compound features a hydrazine functional group attached to a chlorinated aromatic ring. Its molecular formula is C7H8ClN2HCl\text{C}_7\text{H}_8\text{ClN}_2\cdot \text{HCl}, with a molecular weight of approximately 162.61 g/mol. The presence of the chlorine atom at the 2-position and a methyl group at the 3-position enhances its reactivity and solubility in various solvents, making it a valuable compound in synthetic organic chemistry.

Synthesis

The synthesis of this compound typically involves several methods, including:

  • Condensation Reactions : Primary amines or hydrazines are reacted with electron-deficient aldehydes to form C=N bonds.
  • Hydrochloride Formation : The compound is often encountered as a hydrochloride salt to improve stability and solubility .

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines, which is crucial for developing potential cancer therapies. The compound's mechanism may involve interactions with cellular pathways that regulate cell survival and death.

Antimicrobial and Antifungal Activities

In addition to its anti-cancer effects, this compound demonstrates notable antimicrobial and antifungal activities. Studies have reported its efficacy against several bacterial strains and fungi, suggesting potential applications in treating infections.

Structure-Activity Relationships

Computational methods such as the Prediction of Activity Spectra for Substances (PASS) program have been utilized to predict the biological activity spectrum of this compound based on its chemical structure. This approach helps in understanding how structural modifications can influence its biological effects.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
Anti-CancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
AntifungalInhibitory effects on fungal growth

Interaction Studies

Recent studies have focused on the interaction of this compound with biological targets. Molecular docking simulations have shown promising binding affinities with proteins involved in metabolic pathways, which could elucidate its therapeutic potential and side effects.

Q & A

Q. What strategies mitigate decomposition during long-term storage?

  • Answer : Store in amber vials under inert gas (N₂/Ar) at −20°C. Decomposition via oxidation is minimized by adding stabilizers (e.g., 0.1% ascorbic acid). Regular NMR checks (every 6 months) monitor integrity .

Applications in Advanced Research

Q. Can this compound act as a ligand in coordination chemistry or catalysis?

  • Answer : The hydrazine moiety can coordinate to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity in oxidation reactions. Structural studies (e.g., single-crystal XRD) reveal bidentate binding modes, enabling applications in asymmetric catalysis .

Q. How is it employed in the synthesis of photoactive or fluorescent derivatives?

  • Answer : Condensation with aromatic aldehydes yields hydrazone derivatives with tunable fluorescence. For example, coupling with 2,4-dinitrophenylhydrazine produces chromophores absorbent in UV-vis regions (λmax ~400 nm), useful in sensor development .

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